2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime
Description
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Properties
IUPAC Name |
(E,3E)-2-(4-chlorophenyl)sulfonyl-3-[(2,6-dichlorophenyl)methoxyimino]-N,N-dimethylprop-1-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c1-23(2)11-15(27(24,25)14-8-6-13(19)7-9-14)10-22-26-12-16-17(20)4-3-5-18(16)21/h3-11H,12H2,1-2H3/b15-11+,22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRFIPNOSZIIP-WGHUKIIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OCC1=C(C=CC=C1Cl)Cl)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime (CAS: 338395-34-9) is a synthetic organic molecule with potential biological activities. It belongs to a class of compounds that are being evaluated for various pharmacological effects, including antibacterial and enzyme inhibitory activities. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : C18H17Cl3N2O3S
- Molar Mass : 447.76 g/mol
- Boiling Point : Predicted to be around 567.0 ± 60.0 °C
- Density : Approximately 1.34 ± 0.1 g/cm³
Biological Activity Overview
Research has shown that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity
- Enzyme Inhibition (e.g., acetylcholinesterase and urease)
- Binding Interactions with Serum Proteins
Antibacterial Activity
A study conducted on related sulfonamide derivatives demonstrated moderate to strong antibacterial activity against several bacterial strains, notably Salmonella typhi and Bacillus subtilis. The synthesized derivatives exhibited varying degrees of efficacy, suggesting that modifications in structure can significantly influence biological outcomes.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. The results indicated that certain derivatives had significant inhibitory effects, which could have implications in treating diseases like Alzheimer's (via AChE inhibition) and conditions related to urease activity.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
Case Studies
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Antibacterial Screening
A series of synthesized compounds were screened against five bacterial strains. The results highlighted that the presence of the sulfonyl group significantly enhanced antibacterial properties compared to non-sulfonylated analogs. -
Enzyme Interaction Studies
Docking studies revealed that the compound interacts favorably with the active sites of AChE and urease, suggesting potential for drug development targeting these enzymes.
Research Findings
Recent studies have expanded on the biological implications of the compound's structure:
- Compounds with a piperidine nucleus have shown anesthetic properties and potential in managing glucose levels.
- The sulfonamide moiety is associated with a range of pharmacological activities, including antibacterial and anticancer effects.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of acrylaldehyde oximes exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .
- Antioxidant Properties : Research indicates that compounds with similar structures possess antioxidant properties. The presence of the dimethylamino group may enhance radical scavenging activities, making these compounds candidates for further studies in oxidative stress-related diseases .
- Anticancer Research : Preliminary studies suggest that compounds related to this oxime may inhibit cancer cell proliferation. The sulfonamide moiety is known for its biological activity, and modifications can lead to enhanced selectivity against cancer cells .
Materials Science
- Polymer Chemistry : The compound can serve as a monomer in the synthesis of polymeric materials due to its reactive functional groups. The incorporation of sulfonyl groups can improve the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .
- Sensor Development : Due to its ability to form stable complexes with metal ions, this compound has potential applications in sensor technology for detecting heavy metals and other pollutants in environmental samples .
Case Studies
Chemical Reactions Analysis
Oxime Formation
The oxime group is synthesized via condensation of the aldehyde with hydroxylamine derivatives. For example:
-
Reaction:
This reaction typically occurs in ethanol or methanol under reflux with catalytic acid (e.g., HCl) .
Sulfonylation
The (4-chlorophenyl)sulfonyl group is introduced via sulfonation or substitution reactions:
-
Pathway:
Chlorosulfonic acid reacts with aromatic rings to form sulfonyl chlorides, which are then substituted with amines or alcohols .
Acrylaldehyde Core
The α,β-unsaturated aldehyde undergoes:
-
Michael Addition: Nucleophilic attack at the β-position (e.g., amines, thiols) .
-
Tautomerization: Equilibrium between aldehyde and enol forms, influenced by the dimethylamino group .
Oxime Ether Stability
The O-(2,6-dichlorobenzyl)oxime ether is sensitive to:
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Acidic Hydrolysis: Cleavage to regenerate the carbonyl group .
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Photodegradation: Common in oximes with electron-withdrawing substituents .
Reaction Data Table
Stability and Degradation Pathways
Stereochemical Considerations
The dimethylamino group induces electronic effects, stabilizing intermediates in tautomerization or nucleophilic addition . No stereoisomers are reported for this compound due to planar geometry at the acrylaldehyde core .
Comparative Reactivity with Analogues
Q & A
Synthesis and Purification
Basic: What are the key steps for synthesizing 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime? Answer:
- Reaction Setup : Begin with the condensation of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde with dimethylamine under anhydrous conditions.
- Oxime Formation : React the intermediate with hydroxylamine hydrochloride in ethanol under reflux to form the oxime .
- Benzylation : Use 2,6-dichlorobenzyl chloride in dichloromethane with triethylamine as a base to protect the oxime group .
- Purification : Recrystallize the product from ethyl ether or use column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized for higher yield and reduced byproducts? Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, increasing the molar ratio of 2,6-dichlorobenzyl chloride to oxime (1.5:1) reduces unreacted oxime residues .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat transfer and mixing efficiency, minimizing side reactions like over-benzylation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
Structural Characterization
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure? Answer:
- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl and dichlorobenzyl groups). Key signals include δ 8.76 (s, oxime proton) and δ 157.33 ppm (sulfonyl carbon) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 420.2046) and isotopic patterns matching chlorine substituents .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for analogous triazole derivatives .
Advanced: How to resolve contradictions in spectral data from different studies? Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide) to identify solvent- or temperature-dependent shifts .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and match experimental data, addressing discrepancies in aromatic proton assignments .
Biological Activity Screening
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity? Answer:
- Antimicrobial Testing : Use microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity : Screen against HeLa or MCF-7 cells via MTT assay. Note IC₅₀ values and compare with controls like doxorubicin .
Advanced: How to elucidate the mechanism of action for observed anticancer activity? Answer:
- Target Identification : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) using the sulfonyl group’s electron-withdrawing properties to predict binding affinity .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated cancer cells, focusing on apoptosis pathways (e.g., Bcl-2/Bax ratio) .
Handling Stability and Degradation
Basic: What storage conditions prevent degradation? Answer:
- Storage : Keep in amber vials under inert gas (argon) at -20°C. Avoid aqueous solvents to prevent hydrolysis of the sulfonyl group .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to detect degradation products like 4-chlorobenzenesulfonic acid .
Advanced: How to analyze degradation pathways under physiological conditions? Answer:
- LC-MS/MS : Identify metabolites in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Major pathways include oxime cleavage and sulfonyl group oxidation .
- Kinetic Studies : Use Arrhenius plots to model degradation rates and predict shelf-life (e.g., t₉₀ >24 months at 25°C) .
Data Contradictions and Reproducibility
Basic: Why might synthetic yields vary between studies? Answer:
- Impurity Sources : Residual moisture during benzylation reduces yields. Use molecular sieves or anhydrous MgSO₄ to dry solvents .
- Catalyst Variability : Trace metal content in triethylamine (e.g., Fe³⁺) may accelerate side reactions. Use freshly distilled base .
Advanced: How to address irreproducible bioactivity results across labs? Answer:
- Standardized Protocols : Adopt OECD guidelines for cell culture (e.g., passage number <20, serum batch consistency) .
- Inter-lab Validation : Share aliquots of the compound for cross-testing and use statistical tools (Grubbs’ test) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
